6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid
Description
Properties
CAS No. |
7153-53-9 |
|---|---|
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI Key |
NQHUURCQMWOKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)NC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Data Table: Hypothetical Methods Comparison
| Method | Key Reagents | Conditions | Yield (Hypothetical) | Advantages | Challenges |
|---|---|---|---|---|---|
| Thiourea Cyclization | Thiourea, H₂SO₄ | Reflux (MeOH/toluene) | 60–70% | Direct thioxo introduction | Requires precise pH control |
| Mitsunobu Thio Sub | Thiophenol, DIAD | 0°C → RT (THF/DMF) | 40–50% | Flexible substitution | Low thiol reactivity |
| Hydrogenation | H₂, Pd/C | RT, 1–3 atm | 80–90% | High efficiency | Risk of over-reduction |
| Microbial Synthesis | Bacterial cultures | Aerobic, 25–37°C | 50–60% | Green chemistry | Strain specificity limitations |
Critical Analysis of Methods
-
Thiourea Cyclization :
-
Mitsunobu Reaction :
-
Hydrogenation :
Chemical Reactions Analysis
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid can undergo several types of reactions:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions at various positions are possible.
Common reagents and conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major products:
- Oxidation may yield carboxylic acid derivatives.
- Reduction can lead to corresponding hydroxyl or amino derivatives.
- Substitution reactions result in modified pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid exhibit notable antimicrobial properties. For instance, N1-substituted derivatives have been synthesized and evaluated for their ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory disorders. These compounds demonstrated high selectivity and potency against MPO, suggesting potential therapeutic applications in treating autoimmune diseases and cardiovascular conditions .
Anticancer Properties
The compound has also been studied for its anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, specifically through mechanisms involving the regulation of the cell cycle and cytoskeletal dynamics. For example, a derivative demonstrated significant cytotoxicity against SiHa and B16F10 cell lines, indicating its potential as an anticancer agent .
Synthesis of Bioactive Compounds
Synthetic Reactant
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create functionalized β-lactams and other N-heterocycles through various cyclization reactions. This application is particularly relevant in the development of new pharmaceuticals, where such compounds may act as intermediates for more complex structures .
Pharmacological Studies
Mechanism of Action
The pharmacological profile of 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid derivatives has been investigated extensively. Studies have shown that these compounds can inhibit specific enzymes involved in inflammatory processes, providing insights into their mechanism of action. For instance, the lead compound PF-06282999 was advanced to clinical trials based on its favorable pharmacokinetic properties and robust inhibition of MPO activity in vivo .
Data Table: Summary of Applications
Case Studies
-
Myeloperoxidase Inhibition
A study focused on the design and synthesis of N1-substituted derivatives showed promising results as selective MPO inhibitors. The lead compound exhibited significant inhibition in lipopolysaccharide-stimulated human blood samples, paving the way for further clinical investigations . -
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of various derivatives on different cancer cell lines. The study highlighted that specific compounds induced apoptosis through targeted interactions with cellular components, emphasizing their potential as novel anticancer agents .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid | C₅H₄N₂O₃S | 172.16 | 2-thioxo, 4-carboxy, 6-oxo | Thione, ketone, carboxylic acid |
| 4-Pyrimidinecarboxylic acid | C₅H₄N₂O₂ | 140.10 | 4-carboxy | Carboxylic acid |
| 2-Thiouracil | C₄H₄N₂O₂S | 144.15 | 2-thioxo, 4-oxo | Thione, ketone |
| Hexahydropyrimidine-4-carboxylic acid | C₅H₁₀N₂O₂ | 130.15 | 4-carboxy | Carboxylic acid, saturated ring |
Key Observations:
Saturation Effects: The hexahydro (fully saturated) pyrimidine ring distinguishes it from aromatic analogs like 2-thiouracil.
Molecular Weight : The presence of sulfur (atomic weight ~32) contributes to a higher molecular weight compared to oxygen-only analogs (e.g., 4-pyrimidinecarboxylic acid, MW 140.10).
Biological Activity
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid, also known as 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, is a heterocyclic compound with significant biological activity. It is characterized by its unique structure that includes a pyrimidine ring and a thioxo group, which contribute to its pharmacological properties. This article explores the biological activities of this compound, particularly its antimicrobial and antitumor effects, as well as its mechanisms of action.
- Molecular Formula : C7H8N2O3S
- Molecular Weight : 174.18 g/mol
- Structural Features : The presence of a thioxo group distinguishes it from other pyrimidine derivatives, potentially enhancing its biological activity.
Antimicrobial Activity
Research indicates that 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic formulations. The compound's mechanism involves the inhibition of enzymes critical for nucleic acid metabolism, which is essential for bacterial proliferation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid has demonstrated potential as an antitumor agent. Studies have found that its derivatives can selectively target various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
Case Study: Antitumor Effects
In a study involving human breast cancer cell lines (MCF-7), treatment with 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
- Apoptotic Induction : Increased levels of caspase-3 activity, indicating the induction of apoptosis.
The biological activity of 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound may inhibit enzymes involved in metabolic pathways critical for cellular processes. For instance:
- Nucleic Acid Metabolism : Inhibition of enzymes like dihydrofolate reductase (DHFR) has been suggested, which is crucial for DNA synthesis.
Comparative Analysis with Related Compounds
The following table compares 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Aminoorotic Acid | C5H5N3O4 | Role in nucleotide synthesis |
| 4-Pyrimidinecarboxylic Acid | C5H6N2O3 | Similar biological activities but lacks thioxo group |
| 2-Thiouracil | C4H4N2O2S | An antimetabolite used in cancer therapy |
Q & A
Basic: What are the common synthetic pathways for 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid, and what key reaction mechanisms are involved?
Methodological Answer:
The synthesis typically involves cyclization of precursors containing functional groups like dichlorophenyl or carboxylic acid moieties. A widely used method employs nucleophilic substitution followed by cyclization to form the tetrahydropyrimidine core. For example, precursors with appropriate substituents undergo acid- or base-catalyzed cyclization under controlled temperatures (60–90°C) to achieve the desired stereochemistry. Reaction optimization often requires adjusting solvent polarity (e.g., DMF or THF) and monitoring pH to prevent premature hydrolysis of intermediates .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Contradictions in bioactivity data (e.g., enzyme inhibition efficacy) may arise from variations in assay conditions, purity of the compound, or stereochemical inconsistencies. To address this:
- Cross-validate assays: Replicate experiments using standardized biochemical assays (e.g., fluorescence-based enzyme activity tests) under identical buffer and temperature conditions.
- Structural verification: Use X-ray crystallography or NMR to confirm the compound’s stereochemistry, as small structural discrepancies (e.g., tautomerism) can drastically alter bioactivity .
- Purity analysis: Employ HPLC-MS to ensure ≥95% purity, as impurities from synthesis (e.g., unreacted precursors) may interfere with results .
Basic: What spectroscopic and computational methods are recommended for characterizing the molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the pyrimidine ring protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm). Coupling constants help identify substituent positions .
- Infrared Spectroscopy (IR): Detect key functional groups, such as the carbonyl stretch (C=O at ~1700 cm⁻¹) and thioxo group (C=S at ~1250 cm⁻¹) .
- Computational modeling: Density Functional Theory (DFT) calculations predict electronic properties and optimize molecular geometry for comparison with experimental data .
Advanced: What strategies optimize reaction yield during synthesis under varying pH and temperature conditions?
Methodological Answer:
- pH control: Maintain a pH range of 6–8 during cyclization to balance nucleophilicity of reactive intermediates and prevent carboxylic acid deprotonation, which can hinder cyclization .
- Temperature gradients: Use a stepwise temperature ramp (e.g., 50°C → 80°C over 2 hours) to drive cyclization while minimizing side reactions like oxidation of the thioxo group .
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in substituent positioning .
Basic: What are the stability considerations for storing this compound, and how do they impact experimental design?
Methodological Answer:
The compound is stable under ambient conditions but degrades under extreme pH (<3 or >10) or prolonged exposure to light. Recommendations:
- Storage: Keep in airtight, light-resistant containers at –20°C in desiccated form to prevent hydrolysis of the thioxo group.
- Handling: Prepare fresh solutions in neutral buffers (e.g., PBS) for bioassays, as aqueous solutions may degrade within 24 hours at room temperature .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the tetrahydropyrimidine ring?
Methodological Answer:
- Crystal growth: Use slow evaporation of a saturated solution in acetone/water (1:1) to obtain high-quality single crystals.
- Data collection: Perform high-resolution (≤1.0 Å) X-ray diffraction to resolve bond angles and confirm chair/boat conformations of the hexahydro ring.
- Refinement: Compare experimental data with computational models (e.g., Mercury CCDC) to validate the 3D arrangement of substituents, particularly the spatial orientation of the thioxo group .
Basic: What are the key considerations for designing a bioactivity screening protocol for this compound?
Methodological Answer:
- Target selection: Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase) based on structural similarity to related inhibitors .
- Dose range: Test concentrations from 1 nM to 100 µM to account for potential non-linear dose-response relationships.
- Controls: Include positive controls (e.g., methotrexate for DHFR inhibition) and vehicle-only controls to isolate compound-specific effects .
Advanced: How can computational docking studies explain discrepancies in binding affinity predictions versus experimental data?
Methodological Answer:
- Force field adjustments: Use AMBER or CHARMM force fields with modified parameters for sulfur-containing ligands to improve thioxo group interaction modeling.
- Solvent effects: Incorporate explicit water molecules in docking simulations to account for hydrophobic interactions in the binding pocket.
- Validation: Compare docking poses with crystallographic data (e.g., PDB entries) to identify mismatches in hydrogen bonding or steric clashes .
Basic: What analytical techniques are critical for assessing purity post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to separate and quantify the compound from byproducts.
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 229) and detect impurities via fragmentation patterns.
- Elemental analysis: Validate empirical formula consistency (e.g., C, H, N, S content) to ensure stoichiometric accuracy .
Advanced: How can researchers address low solubility in aqueous media during in vitro assays?
Methodological Answer:
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without disrupting assay integrity.
- Prodrug design: Synthesize ester derivatives (e.g., ethyl ester) for improved solubility, followed by enzymatic hydrolysis in situ to release the active carboxylic acid form .
- Dynamic Light Scattering (DLS): Monitor particle size distribution to confirm compound dispersion and prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
